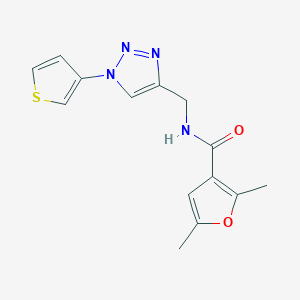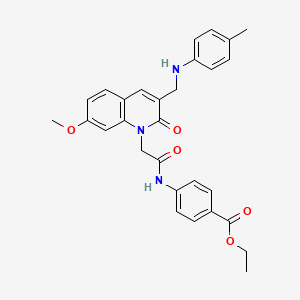![molecular formula C22H18F3N5O2 B2865083 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 895000-52-9](/img/structure/B2865083.png)
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring, which is a common structure in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in the pyrazole ring and two more in the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis, and the trifluoromethyl group could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the pyrazolo[3,4-d]pyrimidin-5(4H)-yl family have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been reported as selective ligands of the translocator protein (18 kDa). DPA-714 and its derivatives have been designed with a fluorine atom in their structure, allowing labeling with fluorine-18 and in vivo imaging using PET. This application highlights the potential of these compounds in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).
Antimicrobial Activity
Some derivatives of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl family have been synthesized and evaluated for their antimicrobial activity. The synthesis of novel heterocycles incorporating antipyrine moiety, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, and their derivatives have demonstrated antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor Evaluation
Compounds featuring the pyrazolo[3,4-d]pyrimidin-5(4H)-yl structure have been synthesized and their antitumor activities evaluated. A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated activity against human breast adenocarcinoma cell line MCF7, indicating their potential as anticancer agents (El-Morsy et al., 2017).
Anticonvulsant Activity
Alkanamide derivatives bearing 5-membered heterocyclic rings, including the pyrazolo[3,4-d]pyrimidin-5(4H)-yl structure, have been synthesized and evaluated for their anticonvulsant activity. This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders (Tarikogullari et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-7-8-18(14(2)9-13)30-20-15(10-27-30)21(32)29(12-26-20)11-19(31)28-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPRDAQRGCXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)


![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)

![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)
